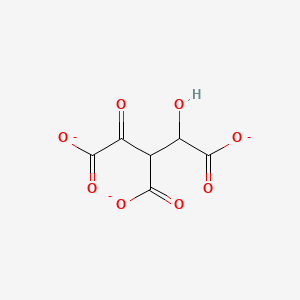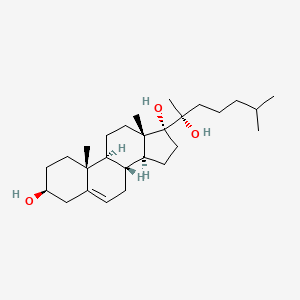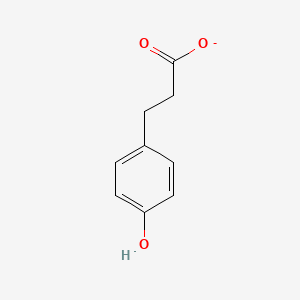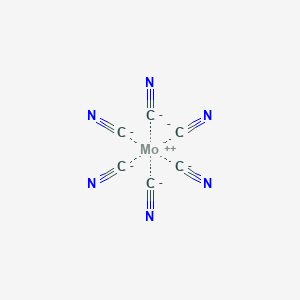
(R)-2-Hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.
Scientific Research Applications
Organoleptic Impact in Wine
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate (ethyl dl-leucate) were studied in wines using chiral gas chromatography. This compound, especially the R form, was found predominantly in white wines, while both enantiomers were present in red wines. The study demonstrated that these enantiomers contribute to the perception of fruity aromas in wine, resulting in a synergistic effect on flavor. Specifically, R-ethyl 2-hydroxy-4-methylpentanoate and S-ethyl 2-hydroxy-4-methylpentanoate contribute to the aroma profile of blackberry fruit and fresh fruit in wines (Lytra, Tempère, de Revel, & Barbe, 2012).
Chemical Synthesis and Applications
(R)-2-Hydroxy-4-methylpentanoate has been utilized in various chemical synthesis processes. For instance, a stereoselective aldol reaction involving doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate produced (R)-3-hydroxy-4-methylpentanoic acid, which is significant for synthesizing complex organic compounds (Braun & Gräf, 2003).
Biological Fermentation Processes
The human pathogen Clostridium difficile uses (R)-2-hydroxy-4-methylpentanoate in its fermentation process of l-leucine, producing compounds like 3-methylbutanoate and 4-methylpentanoate. The research highlighted the role of ketyl radicals in this biochemical process, providing insights into the metabolic pathways of Clostridium difficile (Kim, Darley, Buckel, & Pierik, 2008).
Biobased Product Synthesis
(R)-2-Hydroxy-4-methylpentanoate is also significant in the development of biobased products. For example, research on the methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone with dimethylcarbonate yielded various acyclic biobased products, including 4-hydroxy-methylpentanoate. This study demonstrated the potential of using greener chemical technologies in continuous flow processes for biobased product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
properties
Molecular Formula |
C6H11O3- |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
(2R)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1 |
InChI Key |
LVRFTAZAXQPQHI-RXMQYKEDSA-M |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[O-])O |
SMILES |
CC(C)CC(C(=O)[O-])O |
Canonical SMILES |
CC(C)CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




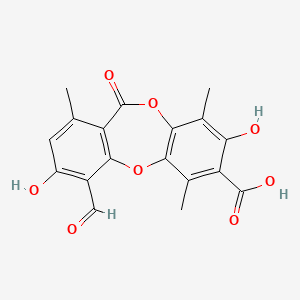
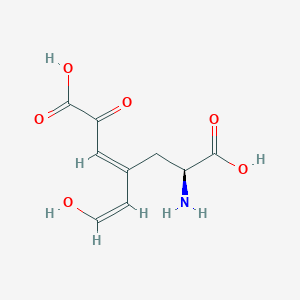
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)


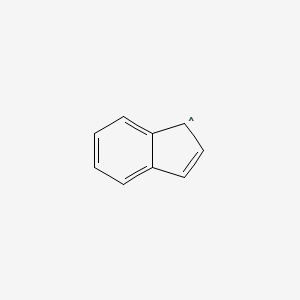
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
